(2S)-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Description
Properties
CAS No. |
123931-32-8 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(2S)-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3/t15-/m0/s1 |
InChI Key |
YLLFUILNISGLHO-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)C[C@H](O2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Characterization and Therapeutic Potential of 5-Methoxyflavanone
Executive Summary
This technical guide provides a rigorous physicochemical and synthetic analysis of 5-methoxyflavanone (CAS 55947-36-9), a specific dihydroflavonoid distinct from its unsaturated analogue, 5-methoxyflavone. While often overshadowed by its flavone counterparts, 5-methoxyflavanone presents a unique pharmacological profile, particularly as a microbial metabolite and a scaffold for non-planar flavonoid derivatives. This document synthesizes experimental data, validated synthetic protocols, and spectroscopic characteristics to serve as a definitive reference for its identification and development.
Molecular Architecture & Identification
5-Methoxyflavanone is characterized by a saturated C2-C3 bond, imparting a chiral center at C2 and a non-planar conformation. This structural feature significantly alters its solubility and receptor binding affinity compared to planar flavones.
| Parameter | Specification |
| IUPAC Name | 5-methoxy-2-phenyl-2,3-dihydrochromen-4-one |
| Common Name | 5-Methoxyflavanone |
| CAS Registry Number | 55947-36-9 (Distinct from 5-methoxyflavone: 42079-78-7) |
| Molecular Formula | |
| Molecular Weight | 254.28 g/mol |
| SMILES | COc1cccc2c1C(=O)CC(O2)c3ccccc3 |
| Chirality | C2 (Typically synthesized as a racemate; natural forms are often (2S)) |
Structural Differentiation
It is critical to distinguish 5-methoxyflavanone from 5-methoxyflavone . The absence of the C2-C3 double bond in the flavanone reduces ring planarity, affecting
-
5-Methoxyflavanone: Saturated C2-C3, flexible B-ring,
hybridized C2/C3. -
5-Methoxyflavone: Unsaturated C2=C3, planar, conjugated system.
Core Physicochemical Parameters[2][3][4][5][6][7]
The following data aggregates experimental values and high-confidence computational models.
| Property | Value | Source/Method |
| Melting Point | 144 – 146 °C | Experimental (Recrystallized from EtOH) [1] |
| LogP (Lipophilicity) | 2.90 | XLogP3-AA (Experimental estimate) |
| Solubility (Water) | < 0.1 mg/mL | Insoluble (Hydrophobic) |
| Solubility (Organic) | > 20 mg/mL | DMSO, Methanol, Chloroform, Ethyl Acetate |
| ~285 nm, 320 nm (shoulder) | Methanol (Characteristic of Flavanones) | |
| pKa | N/A (Non-ionizable neutral) | No acidic -OH groups |
Spectroscopic Characterization
Accurate identification requires NMR analysis. The ABX coupling pattern of the C2 and C3 protons is the definitive fingerprint for the flavanone skeleton.
Nuclear Magnetic Resonance (NMR)
Solvent:
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.36 – 7.45 | Multiplet | 6H | B-ring + H-7 | Aromatic overlap | |
| 6.68 | Doublet ( | 1H | H-8 | A-ring coupling | |
| 6.57 | Doublet ( | 1H | H-6 | A-ring coupling | |
| 5.45 | dd ( | 1H | H-2 | Chiral center (Axial) | |
| 3.95 | Singlet | 3H | -OCH | Methoxy at C5 | |
| 3.09 | dd ( | 1H | H-3ax | Geminal/Vicinal coupling | |
| 2.87 | dd ( | 1H | H-3eq | Geminal/Vicinal coupling | |
| 190.6 | Singlet | C | C=O[2] | Carbonyl (C4) | |
| 163.5, 160.5 | Singlet | C | C-5, C-9 | Oxygenated aromatic C | |
| 79.7 | Singlet | CH | C-2 | Chiral center | |
| 56.4 | Singlet | CH | -OCH | Methoxy carbon | |
| 45.6 | Singlet | CH | C-3 | Methylene bridge |
Interpretation: The large coupling constant (
Synthesis & Isolation Methodologies
The synthesis of 5-methoxyflavanone requires navigating the regiochemistry of the A-ring. The starting material must be 2'-hydroxy-6'-methoxyacetophenone (not 2'-hydroxy-5'-methoxyacetophenone, which yields 6-methoxyflavanone).
Synthetic Workflow (Graphviz)
Caption: Synthetic pathway from 2,6-dihydroxyacetophenone via Claisen-Schmidt condensation and cyclization.
Protocol: Claisen-Schmidt Condensation & Cyclization
Objective: Synthesis of 5-methoxyflavanone from 2'-hydroxy-6'-methoxyacetophenone.
-
Chalcone Formation:
-
Dissolve 2'-hydroxy-6'-methoxyacetophenone (10 mmol) and benzaldehyde (11 mmol) in Ethanol (20 mL).
-
Add 50% KOH (aq) (5 mL) dropwise at 0°C.
-
Stir at room temperature for 24 hours. The solution will turn deep yellow/orange.
-
Pour into ice water and acidify with 1M HCl to pH 3.
-
Filter the yellow precipitate (Chalcone) and recrystallize from ethanol.
-
-
Cyclization (Flavanone Formation):
-
Dissolve the chalcone (5 mmol) in Ethanol (50 mL).
-
Add Sodium Acetate (NaOAc, 20 mmol) and reflux for 8–12 hours.
-
Alternative: Use L-Proline (20 mol%) in DMF at 80°C for organocatalytic cyclization.
-
Monitor by TLC (Hexane:EtOAc 4:1). Flavanone is less polar than the chalcone.
-
Evaporate solvent, extract with EtOAc, wash with brine, and dry over
. -
Purification: Recrystallize from Ethanol or purify via Flash Chromatography (
, Hexane/EtOAc gradient).
-
Biopharmaceutical Implications (ADME)
5-Methoxyflavanone exhibits distinct ADME properties compared to polar flavonoids like quercetin.
-
Lipophilicity (LogP 2.9): Optimal for passive diffusion across the blood-brain barrier (BBB) and gastrointestinal tract.
-
Metabolic Stability: Lacks the C2-C3 double bond, making it less susceptible to oxidative metabolism by CYP450s compared to flavones, but prone to ring-opening or hydroxylation.
-
Bioactivity Distinction: Unlike 5-methoxyflavone, which shows significant gastroprotective activity, 5-methoxyflavanone is often inactive in these specific assays [2], highlighting the pharmacophore requirement of the C2=C3 bond for certain targets. However, it serves as a crucial metabolite and potential neuroprotective scaffold.
Experimental Protocols
HPLC Purity Analysis Method
System: Agilent 1200 or equivalent with DAD.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B (Isocratic)
-
2-20 min: 5%
95% B (Linear) -
20-25 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm (Flavanone max) and 254 nm.
-
Retention Time: Expect elution around 12-14 min (hydrophobic region).
References
-
Synthesis & NMR Data: Begum, A. et al. "A Novel Synthesis of Flavanone Using L-Proline as an Efficient Organocatalyst." Research Journal of Pharmacy and Technology. (Verified via snippets containing specific NMR data for Compound 1k).
-
Bioactivity & Differentiation: "Flavonoid-induced gastroprotection in rats: role of blood flow and leukocyte adherence." PubMed. [Link] (Confirming the distinction in activity between 5-methoxyflavone and 5-methoxyflavanone).
-
General Properties: PubChem Compound Summary for 5-Methoxyflavanone (CAS 55947-36-9). [Link]
Sources
The Methylation Paradox: Unlocking the Antioxidant Potential of Methoxylated Flavanones
Executive Summary
The Shift from Scavenging to Signaling
For decades, flavonoid research prioritized direct radical scavenging, driven by the abundance of hydroxyl (-OH) groups capable of donating hydrogen atoms (HAT) or electrons (SET). However, this "more hydroxyls = better" paradigm faces a critical translational bottleneck: polyhydroxylated flavanones (e.g., Naringenin, Eriodictyol) suffer from rapid Phase II metabolism (glucuronidation/sulfation) and poor membrane permeability.
Methoxylated flavanones represent a strategic evolution in antioxidant pharmacology. By capping reactive hydroxyls with methyl groups, these compounds sacrifice some direct scavenging capacity in vitro to gain superior lipophilicity, metabolic stability, and intracellular bioavailability.[1] Once inside the cell, they act not merely as sacrificial antioxidants, but as potent pro-electrophilic modulators of the Nrf2/Keap1 pathway, upregulating the host's endogenous antioxidant defense system.
This guide details the structural logic, mechanistic pathways, and validation protocols for researching this high-potential subclass.[2]
Part 1: Structural Chemistry & SAR
The Methoxylation Trade-Off
The antioxidant potential of flavanones hinges on the balance between two opposing forces: Radical Scavenging Capacity (RSC) and Bioavailability .
-
Hydroxylated Flavanones (e.g., Naringenin):
-
Methoxylated Flavanones (e.g., Isosakuranetin, Alpinetin):
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the decision matrix for selecting methoxylated flavanones based on structural features.
Figure 1: The SAR divergence between hydroxylated and methoxylated flavanones. Methylation shifts efficacy from direct scavenging to intracellular signaling.
Part 2: Mechanisms of Action
The Nrf2/Keap1 "Switch"
Methoxylated flavanones function as pro-drugs for antioxidant defense . Unlike direct scavengers that are consumed upon reaction, these compounds trigger a catalytic cycle of enzyme production.
-
Entry: High lipophilicity allows rapid passive diffusion across the plasma membrane.
-
Sensing: The compound (or its electrophilic metabolite) modifies cysteine thiols (Cys151, Cys273, Cys288) on Keap1 , the cytosolic repressor of Nrf2.
-
Activation: Keap1 undergoes a conformational change, preventing the ubiquitination of Nrf2 .
-
Translocation: Stabilized Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) .
-
Response: Transcription of Phase II enzymes: Heme Oxygenase-1 (HO-1), NQO1, and GCL (Glutathione synthesis).
Figure 2: Mechanism of Nrf2 activation by methoxylated flavanones, leading to upregulation of endogenous antioxidant enzymes.
Part 3: Key Compounds & Comparative Data
| Compound | Structure | Key Feature | Primary Mechanism |
| Alpinetin | 7-hydroxy-5-methoxyflavanone | High metabolic stability | Potent Nrf2 activator; inhibits NF-κB. |
| Isosakuranetin | 4'-methoxy-naringenin | Lipophilic analog of Naringenin | Crosses BBB; neuroprotective via HO-1 induction. |
| Hesperetin | 3'-hydroxy-4'-methoxyflavanone | Aglycone of Hesperidin | Synergistic action: 3'-OH scavenges, 4'-OMe aids uptake. |
| Artocarpanone | 2',4'-dihydroxy-4-methoxy-3-prenyl | Prenylated & Methoxylated | Dual action: Membrane anchor (prenyl) + Signaling (OMe). |
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: Cellular Antioxidant Activity (CAA) Assay
Rationale: Traditional assays (DPPH/ORAC) fail to account for membrane uptake. The CAA assay uses live cells (HepG2) to measure the compound's ability to prevent oxidation of a probe (DCFH-DA) inside the cell.
Reagents:
-
HepG2 cells (ATCC HB-8065)
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) - Probe[10]
-
ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) - Stressor
Workflow:
-
Seeding: Seed HepG2 cells (6x10⁴/well) in a 96-well black plate. Incubate 24h.
-
Treatment: Remove medium. Wash with PBS.[10][11] Add 100 µL of methoxylated flavanone (1–100 µM) + 25 µM DCFH-DA. Incubate 1h.
-
Control: Quercetin (Positive), DMSO (Vehicle).
-
-
Stress Induction: Wash cells with PBS (removes extracellular antioxidant). Add 600 µM ABAP in HBSS.
-
Kinetics: Measure fluorescence (Ex 485nm / Em 535nm) every 5 min for 1h at 37°C.
-
Calculation:
(Where is the integral of the sample curve and is the control curve).
Figure 3: Cellular Antioxidant Activity (CAA) workflow.[12][13] The PBS wash (Step 3) is critical to ensure only intracellular activity is measured.
Protocol 2: Nrf2 Nuclear Translocation (Western Blot)
Rationale: To confirm the mechanism is signaling-based, not just scavenging.
-
Treatment: Treat cells with compound (e.g., Isosakuranetin 20 µM) for 3h, 6h, 12h.
-
Fractionation: Use a Nuclear/Cytosol Extraction Kit to separate fractions.
-
Validation Markers:
-
Cytosol: GAPDH or
-actin. -
Nucleus: Lamin B1 or Histone H3.
-
-
Detection: Blot for Nrf2. An increase in Nuclear Nrf2 with a concurrent decrease in Cytosolic Nrf2 confirms activation.
Part 5: Therapeutic Implications & Future Outlook
The "Methylation Paradox" suggests that for chronic conditions (neurodegeneration, metabolic syndrome), methoxylated flavanones are superior candidates to their hydroxylated parents.
-
Neuroprotection: The lipophilicity of compounds like Isosakuranetin allows BBB penetration, where they activate astrocytic Nrf2, conferring protection to neurons.
-
Metabolic Stability: The 4'-methoxy group (as seen in Hesperetin) blocks the primary site of glucuronidation, significantly extending the therapeutic window.
Recommendation for Drug Developers: Prioritize scaffolds with 5-OH (for H-bonding with Keap1) and 7- or 4'-OMe (for metabolic stability). Screen using CAA assays rather than DPPH to avoid false negatives.
References
-
BenchChem. (2025).[7] Unveiling the Antioxidant Potential of Alpinetin: A Technical Guide. Retrieved from
-
Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology. Retrieved from
-
Wolfe, K. L., & Liu, R. H. (2008). Structure-Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry.[14] Retrieved from
-
Zhang, H., et al. (2020). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship.[10] Oxidative Medicine and Cellular Longevity. Retrieved from
-
Ma, Q. (2013). Role of Nrf2 in Oxidative Stress and Toxicity.[4] Annual Review of Pharmacology and Toxicology. Retrieved from
-
Lee, J. H., et al. (2023). Synergistic Protection by Isoquercitrin and Quercetin against Glutamate-Induced Oxidative Cell Death in HT22 Cells via Activating Nrf2 and HO-1 Signaling Pathway.[6] Antioxidants.[4][9][10][11][12][15][16][17] Retrieved from
-
Tsuji, P. A., & Walle, T. (2008). Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects.[7][18][19][20] Molecular Pharmaceutics.[18] Retrieved from
Sources
- 1. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Flavonoid Stability and Biotransformation in Agricultural Soils: Effects of Hydroxylation, Methoxylation, and Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 15. Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 17. Optimization of microwave assisted extraction of Artocarpus Heterophyllus leaf polyphenols with inhibitory action against Alternaria sp. and antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Neuroprotective effects of 5-methoxyflavone
5-Methoxyflavone: A Targeted DNA Polymerase- Inhibitor for Neuroprotection
Technical Whitepaper | Version 1.0
Executive Summary
5-Methoxyflavone (5-MF) represents a paradigm shift in flavonoid-based neuropharmacology. Unlike the vast majority of flavonoids that rely on broad-spectrum antioxidant or anti-inflammatory scavenging, 5-MF has been identified as a highly specific small-molecule inhibitor of DNA Polymerase-
This specificity positions 5-MF as a precision tool for intercepting Neuronal Cell Cycle Re-entry (CCR) —a fatal pathological event in Alzheimer’s Disease (AD) and Parkinson’s Disease (PD) where post-mitotic neurons attempt to replicate DNA and subsequently undergo apoptosis.
This guide details the physicochemical profile, the Pol
Chemical & Pharmacological Profile
Physicochemical Properties
-
IUPAC Name: 5-methoxy-2-phenylchromen-4-one
-
Molecular Formula:
-
Molecular Weight: 252.26 g/mol
-
Structural Class: Methoxylated Flavone (B-ring unsubstituted, A-ring methoxylated at C5).
-
Key Feature: The C5-methoxy group is critical for steric interaction with the Pol
lyase domain, distinguishing it from 5,7-dihydroxyflavone (chrysin).
Solubility & Formulation
5-MF exhibits poor aqueous solubility, a common challenge with lipophilic flavonoids. For in vitro and in vivo applications, specific vehicle systems are required to prevent precipitation.
| Solvent System | Max Solubility | Application | Notes |
| DMSO | Stock Solution | Store at -20°C; protect from light. | |
| PEG300/Tween80 | 5 mg/mL | In Vivo (i.p.) | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline. |
| CMC-Na | Suspension | In Vivo (Oral) | 0.5% Carboxymethylcellulose sodium. |
Mechanism of Action: The Pol Axis
The Target: Neuronal Cell Cycle Re-entry (CCR)
In neurodegenerative conditions (AD/PD), stressors like Amyloid-
5-MF Specificity
5-MF inhibits Pol
-
Selectivity: 5-MF binds to the 8 kDa lyase domain of Pol
, showing selectivity over Pol , , or . -
Outcome: By arresting the cell cycle before S-phase progression becomes irreversible, 5-MF prevents the downstream apoptotic cascade (BAX activation/Caspase-3).
Secondary Mechanism: GABAergic Modulation
Beyond Pol
Mechanistic Pathway Visualization
Figure 1: 5-MF intercepts the neurodegenerative cascade by inhibiting DNA Polymerase-
Preclinical Evidence Summary
The following data summarizes key findings validating 5-MF as a neuroprotective agent.
| Model | Dosing/Conc.[1][2][3][4][5] | Key Outcome | Mechanistic Insight |
| Primary Cortical Neurons + A | 10 - 30 | Reduced S-phase entry by ~40%; prevented apoptosis. | Direct inhibition of Pol |
| Cell-Free Pol | 1 - 10 | Reduced gap-filling activity on DNA template.[5][6] | Validated target engagement (Lyase domain). |
| In Vivo (Mice) | 50 - 150 mg/kg (i.p.) | Reduced locomotor activity; increased sleep duration. | Evidence of BBB permeability and GABA-A modulation. |
| MOLT-4 Cells | 10 - 100 | Increased BAX; Decreased Mcl-1. | Note: In cancer lines, 5-MF can be pro-apoptotic, highlighting context-specificity. |
Experimental Protocols
Protocol A: In Vitro Neuroprotection Assay (A Toxicity)
Objective: Assess 5-MF efficacy in preventing A
-
Culture Preparation: Isolate primary cortical neurons from E18 rat embryos. Plate at
cells/well in Neurobasal medium + B27. -
Maturation: Maintain cultures for 7 days (DIV7) to ensure post-mitotic status.
-
Compound Preparation:
-
Dissolve 5-MF in DMSO to 10 mM stock.
-
Dilute in culture medium to final concentrations (1, 10, 30
M). Ensure DMSO < 0.1%.
-
-
Induction:
-
Pre-treat neurons with 5-MF for 1 hour.
-
Add oligomeric A
(3 M) to induce stress. -
Add BrdU (10
M) to label DNA synthesis (S-phase marker).
-
-
Incubation: Incubate for 24 hours at 37°C / 5%
. -
Analysis:
-
Fix cells with 4% PFA.
-
Immunostain for MAP2 (neuronal marker) and BrdU (replication marker).
-
Quantification: Calculate the % of MAP2+ neurons that are BrdU+. (Lower % = Protection).
-
Protocol B: In Vivo Formulation (Intraperitoneal)
Objective: Prepare a stable suspension for rodent studies (50 mg/kg dose).
-
Stock: Dissolve 50 mg 5-MF in 1 mL DMSO (Solution A).
-
Co-solvent: Mix 4 mL PEG300 with 0.5 mL Tween-80 (Solution B).
-
Combination: Slowly add Solution A to Solution B while vortexing.
-
Dilution: Add 4.5 mL sterile saline dropwise under continuous agitation.
-
Final Concentration: 5 mg/mL.
-
Administration: Inject 10 mL/kg body weight to achieve 50 mg/kg dose.
Workflow Diagram
Figure 2: Experimental workflow for assessing 5-MF efficacy against Amyloid-Beta induced neuronal cell cycle re-entry.
Challenges & Critical Considerations
-
Context-Dependent Activity: Researchers must distinguish between 5-MF's effect on post-mitotic neurons (protective, prevents S-phase) vs. proliferating cancer cells (toxic, induces apoptosis). The mechanism (Pol
inhibition) is the same, but the outcome differs based on cell state. -
Solubility: 5-MF precipitates rapidly in saline-only solutions. The PEG300/Tween80 formulation is mandatory for consistent in vivo bioavailability.
-
Analogs: Do not conflate 5-MF with 5,7-dimethoxyflavone (different anti-inflammatory profile) or 2'-methoxy-6-methylflavone (used in stroke models). 5-MF is unique in its Pol
validation.[6][7]
References
-
Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity. Source: Journal of Natural Products (2015) Significance:[7] The foundational paper identifying 5-MF as a specific Pol
inhibitor preventing neuronal cell cycle re-entry. -
Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action.
. -
5-Methoxyflavone | DNA/RNA Synthesis Inhibitor. Source: Selleck Chemicals / MedChemExpress Significance: Provides validated solubility data, formulation protocols (DMSO/PEG300), and commercial availability for research.
- Pharmacological evaluation of 5-methoxyflavone: CNS depressant and behavioral effects.
Sources
- 1. benchchem.com [benchchem.com]
- 2. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Evaluating the Antioxidant Activity of Flavonoids
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, are of significant interest to researchers in nutrition, pharmacology, and drug development due to their potent antioxidant properties. These properties stem from their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways involved in oxidative stress. Accurate and reliable evaluation of the antioxidant activity of flavonoids is crucial for understanding their mechanisms of action and for the development of new therapeutic agents.
This guide provides a detailed overview of the most common and robust methods for evaluating the antioxidant activity of flavonoids. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the experimental choices. We will delve into a range of assays, from simple chemical-based methods to more biologically relevant cellular and in vivo models.
I. In Vitro Chemical Assays: The First Line of Screening
In vitro chemical assays are rapid, cost-effective, and widely used for the initial screening of the antioxidant potential of flavonoids. These assays are based on the ability of a flavonoid to reduce an oxidant, which is typically a stable radical or a metal ion. It is important to note that while these assays provide a good indication of a compound's reducing power, they do not fully represent the complex biological environment. Therefore, results from these assays should be interpreted with caution and ideally be confirmed with more biologically relevant methods.[1]
A. Assays Based on Single Electron Transfer (SET)
SET-based assays measure the capacity of an antioxidant to reduce an oxidant, which changes color when reduced. The degree of color change is proportional to the antioxidant concentration.[2]
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is one of the most common and straightforward methods for assessing antioxidant activity. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[3] The degree of discoloration is a measure of the scavenging potential of the antioxidant.[4]
Causality of Experimental Choices:
-
Methanol as Solvent: DPPH is soluble in organic solvents like methanol, which also helps to dissolve a wide range of flavonoids.[2]
-
Incubation in the Dark: The DPPH radical is light-sensitive and can degrade upon exposure to light, leading to inaccurate results.[2][4]
-
Wavelength Selection (517 nm): The maximum absorbance of the DPPH radical is at 517 nm. The decrease in absorbance at this wavelength directly correlates with the reduction of the DPPH radical.[4]
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a dark bottle to prevent degradation.
-
Prepare a stock solution of the flavonoid to be tested in methanol. From this stock, prepare a series of dilutions to determine the IC50 value.
-
A known antioxidant, such as quercetin or gallic acid, should be used as a positive control.[5]
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the flavonoid required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the flavonoid.
-
2. Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[6][7] The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) results in the formation of an intense blue-colored complex, which has a maximum absorbance at 593 nm.[8] The change in absorbance is directly proportional to the antioxidant power of the sample.[8][9]
Causality of Experimental Choices:
-
Acidic pH: The reaction is carried out at a low pH (around 3.6) to maintain iron solubility and drive the reduction reaction.
-
TPTZ Ligand: TPTZ (2,4,6-tripyridyl-s-triazine) forms a stable and intensely colored complex with Fe²⁺, allowing for sensitive spectrophotometric detection.
-
Wavelength Selection (593 nm): The Fe²⁺-TPTZ complex exhibits maximum absorbance at 593 nm, providing the highest sensitivity for the assay.[8]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM of Fe²⁺ equivalents.
-
B. Assays Based on Hydrogen Atom Transfer (HAT)
HAT-based assays measure the classical ability of an antioxidant to quench free radicals by hydrogen donation.[2]
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage by peroxyl radicals.[10][11] The assay uses a fluorescent molecule, such as fluorescein, which loses its fluorescence upon oxidation.[10][11] In the presence of an antioxidant, the decay of fluorescence is inhibited.[10] The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[12]
Causality of Experimental Choices:
-
AAPH as a Radical Generator: 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) is a thermal generator of peroxyl radicals at a constant rate, mimicking a biologically relevant radical.[10]
-
Fluorescein as a Probe: Fluorescein is a highly fluorescent probe that is sensitive to oxidation by peroxyl radicals.
-
Trolox as a Standard: Trolox, a water-soluble analog of vitamin E, is used as a standard to create a standard curve and express the results in Trolox equivalents (TE).[12]
Experimental Workflow: ORAC Assay
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Measurement and Calculation:
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).[14]
-
Calculate the area under the curve (AUC) for each sample and standard.
-
The ORAC value is calculated by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed as µmol of Trolox equivalents (TE) per gram or mole of the sample.
-
Comparison of In Vitro Assays
| Assay | Principle | Radical/Oxidant | Measurement | Advantages | Limitations |
| DPPH | Single Electron Transfer (SET) | DPPH radical | Colorimetric (517 nm) | Simple, rapid, inexpensive | Not representative of biological radicals, interference from colored compounds[2] |
| FRAP | Single Electron Transfer (SET) | Fe³⁺-TPTZ complex | Colorimetric (593 nm) | High-throughput, reproducible | Does not measure scavenging of biologically relevant radicals, only measures reducing power |
| ORAC | Hydrogen Atom Transfer (HAT) | Peroxyl radical (from AAPH) | Fluorometric (Ex: 485, Em: 520 nm) | Uses a biologically relevant radical, measures both inhibition time and percentage | Longer assay time, sensitive to temperature fluctuations |
II. Cellular Assays: Bridging the Gap to Biological Relevance
While in vitro chemical assays are useful for initial screening, they do not account for important biological factors such as cell uptake, metabolism, and localization of the antioxidant. Cellular assays provide a more biologically relevant model for assessing antioxidant activity.[15][16]
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), within cultured cells.[16][17] DCFH-DA is a cell-permeable, non-fluorescent molecule that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then trapped within the cell.[17] In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18] The antioxidant activity of a flavonoid is determined by its ability to reduce the fluorescence intensity.[19]
Causality of Experimental Choices:
-
Cell Line (e.g., HepG2): Human hepatocarcinoma HepG2 cells are often used as they are a well-characterized cell line with metabolic activity, providing a more realistic biological system.[17]
-
DCFH-DA as a Probe: This probe is cell-permeable and becomes fluorescent upon oxidation, allowing for the quantification of intracellular ROS.[17]
-
AAPH as a Radical Generator: AAPH generates peroxyl radicals at a controlled rate, inducing oxidative stress in the cells.[17]
Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in appropriate media until they are ready for subculturing.
-
Seed the cells into a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well and incubate for 24 hours until confluent.[17]
-
-
Treatment:
-
Oxidation and Measurement:
-
Data Analysis:
-
Calculate the area under the curve (AUC).
-
The CAA units are calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
-
Results are often expressed as micromoles of Quercetin Equivalents (QE).[17]
-
III. In Vivo Models: Assessing Antioxidant Effects in a Whole Organism
In vivo models are essential for evaluating the overall antioxidant effects of flavonoids in a complex biological system. These models allow for the assessment of not only direct antioxidant activity but also the modulation of endogenous antioxidant defense systems.
A. Measurement of Endogenous Antioxidant Enzyme Activity
Flavonoids can exert their antioxidant effects by upregulating the expression and activity of endogenous antioxidant enzymes.
1. Superoxide Dismutase (SOD) Activity Assay
Principle: Superoxide dismutase (SOD) is a key antioxidant enzyme that catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[20][21] SOD activity can be measured using an indirect assay where a superoxide anion generator (e.g., xanthine/xanthine oxidase system) reduces a detector molecule (e.g., WST-1), which forms a colored product.[20][22] The presence of SOD inhibits this reduction, and the degree of inhibition is proportional to the SOD activity.[21][22]
Detailed Protocol (using a commercial kit):
-
Sample Preparation: Prepare tissue homogenates or cell lysates according to the kit's instructions.
-
Reaction Setup:
-
Add the sample to a 96-well plate.
-
Add the WST working solution, which contains the substrate for the colorimetric reaction.[20]
-
Initiate the reaction by adding the enzyme working solution (containing xanthine oxidase).
-
-
Measurement: Measure the absorbance at 450 nm. The inhibition of the colorimetric signal is proportional to the SOD activity.[20]
2. Catalase (CAT) Activity Assay
Principle: Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[23][24] Catalase activity can be determined by measuring the rate of H₂O₂ decomposition. In one common method, the remaining H₂O₂ reacts with a probe to produce a colored or fluorescent product.[23] The catalase activity is inversely proportional to the amount of signal generated.
Detailed Protocol (using a commercial kit):
-
Sample Preparation: Prepare tissue homogenates or cell lysates.
-
Reaction Setup:
-
Add the sample to a 96-well plate.
-
Add a known concentration of H₂O₂ to initiate the reaction.
-
Stop the reaction after a specific time.
-
Add the detection reagent, which reacts with the remaining H₂O₂.
-
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 570 nm for colorimetric assays).[23]
3. Glutathione Peroxidase (GPx) Activity Assay
Principle: Glutathione peroxidase (GPx) is an enzyme that catalyzes the reduction of hydroperoxides, including H₂O₂, using reduced glutathione (GSH) as a cofactor.[25] The activity of GPx is often measured in a coupled enzyme assay. GPx reduces a substrate (e.g., cumene hydroperoxide), oxidizing GSH to GSSG. Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH disappearance, measured by the decrease in absorbance at 340 nm, is proportional to the GPx activity.[26]
Detailed Protocol (using a commercial kit):
-
Sample Preparation: Prepare tissue homogenates, cell lysates, or plasma samples.
-
Reaction Setup:
-
Add the sample to a 96-well plate.
-
Add a reaction mixture containing GSH, GR, and NADPH.
-
Initiate the reaction by adding the substrate (e.g., cumene hydroperoxide).
-
-
Measurement: Monitor the decrease in absorbance at 340 nm over time.[26]
B. Measurement of Oxidative Damage Markers
The antioxidant activity of flavonoids can also be assessed by measuring their ability to reduce markers of oxidative damage.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
Principle: The TBARS assay is a widely used method for measuring lipid peroxidation.[27][28] Malondialdehyde (MDA), a major secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically at 532 nm.[29][30]
Causality of Experimental Choices:
-
Acid and Heat: These conditions are necessary to release MDA from its bound forms and to drive the reaction between MDA and TBA.[27]
-
Wavelength Selection (532 nm): The MDA-TBA adduct has a maximum absorbance at 532 nm.[29]
Detailed Protocol:
-
Sample Preparation: Prepare tissue homogenates or plasma samples.
-
Reaction:
-
Add the sample to a tube containing an acidic solution.
-
Add the TBA reagent.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the tubes and centrifuge to remove any precipitate.
-
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
Conclusion
The evaluation of the antioxidant activity of flavonoids requires a multi-faceted approach. While in vitro chemical assays provide a rapid and convenient method for initial screening, they should be complemented with more biologically relevant cellular and in vivo assays. By employing a combination of these methods, researchers can gain a comprehensive understanding of the antioxidant potential of flavonoids and their mechanisms of action, which is essential for the development of novel therapeutic strategies for diseases associated with oxidative stress.
References
- Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of agricultural and food chemistry, 53(10), 4290–4302.
- Pegg, R. B. (2001). Lipid Peroxidation (TBARS) in Biological Samples. In Current Protocols in Toxicology (Vol. 7, pp. 2.5.1-2.5.12). John Wiley & Sons, Inc.
-
Cosmo Bio Co., Ltd. (n.d.). Superoxide Dismutase (SOD) Activity Assay Kit (CV0015). Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). SOD Assay Kit-WST. Retrieved from [Link]
-
RayBiotech, Inc. (n.d.). Superoxide Dismutase (SOD) Activity Assay Kit (Colorimetric). Retrieved from [Link]
- Shah, M. D., & Shah, M. D. (2017). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Journal of Analytical Methods in Chemistry, 2017, 1-11.
-
Northwest Life Science Specialties, LLC. (n.d.). Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit. Retrieved from [Link]
- Giordo, R., Paffumi, I., Ciriello, M., Lippolis, V., & Ciriello, M. (2024). In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae. Antioxidants, 13(9), 1103.
-
Elabscience. (n.d.). Catalase (CAT) Activity Assay Kit (E-BC-K031-S). Retrieved from [Link]
- Pérez-Calderón, J. J., Priego-Capote, F., & Luque de Castro, M. D. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Antioxidants, 13(2), 223.
-
Wikipedia. (n.d.). Thiobarbituric acid reactive substances. Retrieved from [Link]
- Valgimigli, L., & Amorati, R. (2013). Advantages and limitations of common testing methods for antioxidants. Journal of agricultural and food chemistry, 61(33), 7879-7896.
- Cha, M. K., & Kim, I. H. (2025). Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. Journal of Pharmacological and Toxicological Methods, 112, 107521.
-
Cell Biolabs, Inc. (n.d.). TBARS (Lipid Peroxidation) Assay. Retrieved from [Link]
-
Megazyme. (n.d.). Catalase Assay Kit. Retrieved from [Link]
-
Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]
-
ScienCell Research Laboratories. (n.d.). Glutathione Peroxidase (GPx) Assay. Retrieved from [Link]
-
Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]
-
Elabscience. (n.d.). Cell Glutathione Peroxidase (GPX) Activity Assay Kit. Retrieved from [Link]
-
Active Concepts. (n.d.). Oxygen Radical Absorbance Capacity (ORAC) Assay. Retrieved from [Link]
-
RayBiotech, Inc. (n.d.). Catalase Activity Assay Kit (Colorimetric). Retrieved from [Link]
- Li, S., Zhao, Y., & Liu, J. (2020).
- Valgimigli, L., & Amorati, R. (2013). Advantages and limitations of common testing methods for antioxidants. Journal of agricultural and food chemistry, 61(33), 7879-7896.
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
- Li, H., Wang, X., Li, Y., Li, P., & Wang, H. (2018). Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. Molecules, 23(8), 2101.
- Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International journal of molecular sciences, 22(7), 3380.
- Lourenço, S. C., Marques, C., & da Silva, E. F. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. Antioxidants, 12(2), 488.
-
Ultimate Treat. (2024). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. Retrieved from [Link]
-
Zen-Bio, Inc. (n.d.). CAA Antioxidant Assay Kit. Retrieved from [Link]
- Akter, J., Yagoub, A. E. A., & Chen, J. (2023).
- Giordo, R., Paffumi, I., Ciriello, M., Lippolis, V., & Ciriello, M. (2024). In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae. Antioxidants, 13(9), 1103.
- Trouillas, P., Collin, F., & Giersch, T. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants, 10(6), 947.
- Giordo, R., Paffumi, I., Ciriello, M., Lippolis, V., & Ciriello, M. (2024). In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae. Antioxidants, 13(9), 1103.
- Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The scientific world journal, 2013, 162750.
-
Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]
- Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH• radical scavenging activity assays. TrAC Trends in Analytical Chemistry, 30(4), 652-659.
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
- Shimamura, T., Sumikura, Y., Yamazaki, T., Tada, A., & Kashiwagi, T. (2014). In vitro methods to study antioxidant and some biological activities of essential oils: a review.
Sources
- 1. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations [mdpi.com]
- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPPH Radical Scavenging Assay [mdpi.com]
- 5. ijcmas.com [ijcmas.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ultimatetreat.com.au [ultimatetreat.com.au]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices | MDPI [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. activeconceptsllc.com [activeconceptsllc.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advantages and limitations of common testing methods for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
- 19. zen-bio.com [zen-bio.com]
- 20. Superoxide Dismutase Activity Assay Kit (Colorimetric) (ab65354) | Abcam [abcam.com]
- 21. SOD Activity Assay SOD Assay Kit - WST Dojindo [dojindo.com]
- 22. assaygenie.com [assaygenie.com]
- 23. Catalase Activity Assay Kit (Colorimetric/Fluorometric) (ab83464) | Abcam [abcam.com]
- 24. Catalase (CAT) Activity Assay Kit - Elabscience® [elabscience.com]
- 25. nwlifescience.com [nwlifescience.com]
- 26. sciencellonline.com [sciencellonline.com]
- 27. resources.rndsystems.com [resources.rndsystems.com]
- 28. TBARS - Wikipedia [en.wikipedia.org]
- 29. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 30. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems [mdpi.com]
In Vivo Application Notes and Protocols for 5-Methoxyflavone in Animal Models
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of 5-Methoxyflavone
5-Methoxyflavone, a naturally occurring methylated flavonoid, has garnered significant scientific interest for its diverse pharmacological activities. Its therapeutic potential spans multiple domains, including neuroprotection, anxiolysis, sedation, anti-inflammatory effects, and anticancer activity. The addition of a methoxy group to the flavone backbone enhances its lipophilicity, which may contribute to improved bioavailability compared to its hydroxylated counterparts. This guide provides a comprehensive overview of the in vivo applications of 5-methoxyflavone in animal models, detailing established protocols and the underlying scientific rationale for experimental design.
Preclinical In Vivo Applications of 5-Methoxyflavone
In vivo studies are critical for validating the therapeutic potential of 5-methoxyflavone and understanding its physiological effects in a whole-organism context. Below are detailed protocols for evaluating its efficacy in various animal models.
Anxiolytic and Sedative-Hypnotic Effects
5-Methoxyflavone has demonstrated significant effects on the central nervous system, primarily through its interaction with the GABAergic and serotonergic systems.[1] It exhibits a good binding affinity for GABA-A receptors (specifically the α2 subunit) and 5-HT1A receptors.[1]
a) Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
-
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animal Model: Adult male Swiss mice (20-25g).
-
Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer 5-methoxyflavone (10, 20, or 40 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the test. A vehicle control group (e.g., distilled water with a small percentage of DMSO) should be included.
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or manual observation.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.
-
b) Light-Dark Box Test for Anxiolytic Activity
This test is also based on the conflict between exploration and aversion to brightly lit areas.
-
Protocol:
-
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.
-
Animal Model: Adult male Swiss mice (20-25g).
-
Acclimatization: As described for the EPM.
-
Drug Administration: Administer 5-methoxyflavone (10, 20, or 40 mg/kg, i.p.) 30 minutes prior to the test.
-
Procedure:
-
Place the mouse in the center of the illuminated compartment, facing away from the opening.
-
Allow the mouse to explore the box for 10 minutes.
-
Record the time spent in each compartment and the number of transitions between compartments.
-
-
Data Analysis: Anxiolytic activity is suggested by a significant increase in the time spent in the light compartment.
-
c) Thiopental-Sodium Induced Sleeping Time for Sedative-Hypnotic Activity
This protocol evaluates the ability of a compound to potentiate the hypnotic effect of a barbiturate.
-
Protocol:
-
Animal Model: Adult male Swiss mice (20-25g).
-
Drug Administration: Administer 5-methoxyflavone (50, 100, or 150 mg/kg, i.p.) or a vehicle control.
-
Induction of Sleep: 30 minutes after the administration of 5-methoxyflavone, administer thiopental sodium (40 mg/kg, i.p.) to induce sleep.
-
Observation: Record the latency to the onset of sleep (loss of righting reflex) and the total duration of sleep (time from loss to regaining of the righting reflex). The righting reflex is considered lost if the animal remains on its back for more than 30 seconds when placed in that position.
-
Data Analysis: A significant decrease in the latency to sleep and a significant increase in the duration of sleep compared to the control group indicate a sedative-hypnotic effect.[1][2]
-
Anti-Inflammatory Activity
Methoxyflavones have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Carrageenan-Induced Paw Edema
This is a classic model of acute inflammation.
-
Protocol:
-
Animal Model: Male Wistar rats (180-200g).
-
Drug Administration: Administer 5-methoxyflavone orally (p.o.) or intraperitoneally (i.p.) at the desired doses one hour before the carrageenan injection. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.
-
Anticancer Efficacy
5-Methoxyflavone has demonstrated antiproliferative effects in various cancer cell lines, and its in vivo efficacy can be evaluated using xenograft models.[3]
Subcutaneous Xenograft Model
This model involves the implantation of human cancer cells into immunocompromised mice.
-
Protocol:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID), 4-6 weeks old.
-
Cell Line: A suitable human cancer cell line (e.g., H1975 or A549 lung adenocarcinoma cells).
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer 5-methoxyflavone (e.g., 100 mg/kg) via i.p. injection or oral gavage according to a predetermined schedule (e.g., daily or every other day).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups. A significant inhibition of tumor growth indicates anticancer efficacy.
-
Neuroprotective Effects
While direct in vivo evidence for the neuroprotective efficacy of 5-methoxyflavone is still emerging, in vitro studies suggest a potential mechanism involving the inhibition of DNA polymerase-beta (Polβ), which is implicated in neuronal cell cycle re-entry and apoptosis in neurodegenerative diseases like Alzheimer's.[4]
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is used to study the effects of compounds on inflammation-mediated neuronal damage.
-
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Drug Administration: Administer 5-methoxyflavone (e.g., 10, 20, 40 mg/kg, p.o.) for a specified period (e.g., 21 days).
-
Induction of Neuroinflammation: On a specific day of the treatment period (e.g., day 15), induce neuroinflammation with a single i.p. injection of LPS (e.g., 0.25 mg/kg).
-
Behavioral Testing: After the LPS injection, perform behavioral tests to assess cognitive function, such as the Morris Water Maze for spatial learning and memory, and the Open Field Test for locomotor activity and anxiety.
-
Biochemical and Histological Analysis: At the end of the experiment, collect brain tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and to perform histological analysis for markers of neuroinflammation and neuronal damage.
-
Data Analysis: Compare the behavioral performance and neuroinflammatory markers between the 5-methoxyflavone-treated groups and the LPS-only group. A significant improvement in cognitive function and a reduction in neuroinflammatory markers would suggest a neuroprotective effect.
-
Data Presentation and Quantitative Summary
| In Vivo Application | Animal Model | Administration Route | Effective Dosages | Key Findings | Reference |
| Anxiolytic | Mice | Intraperitoneal (i.p.) | 10, 20, 40 mg/kg | Increased time spent in open arms of EPM and light compartment of light-dark box. | [1] |
| Sedative-Hypnotic | Mice | Intraperitoneal (i.p.) | 50, 100, 150 mg/kg | Reduced locomotor activity, decreased latency to sleep, and increased sleep duration. | [1][2] |
| Anticancer | Mice (Xenograft) | Not specified in abstract | 100 mg/kg | No observable organ toxicity. | [5] |
| Toxicity | Mice | Oral | LD50: 2154.07 mg/kg | Relatively low acute toxicity. | [5] |
| Toxicity | Mice | Intraperitoneal (i.p.) | LD50: 540 mg/kg | Moderate acute toxicity via i.p. route. | [2] |
Note: This table summarizes data from available studies. Optimal dosages and administration routes may vary depending on the specific experimental conditions and animal model used.
Mechanistic Insights and Signaling Pathways
5-methoxyflavone exerts its diverse pharmacological effects by modulating multiple cellular signaling pathways.
Anticancer Signaling Pathway
In lung adenocarcinoma, 5-methoxyflavone has been shown to induce G0/G1 phase cell cycle arrest and apoptosis.[3] This is mediated through the inactivation of the PI3K/Akt/GSK3β signaling pathway, leading to the proteasomal degradation of cyclin D1 and downregulation of β-catenin.
Caption: Anti-inflammatory mechanism of 5-Methoxyflavone.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo studies.
Conclusion and Future Directions
5-Methoxyflavone is a promising natural compound with a wide range of pharmacological activities demonstrated in preclinical animal models. The protocols outlined in this guide provide a framework for researchers to further investigate its therapeutic potential. Future in vivo studies should focus on elucidating its pharmacokinetic and pharmacodynamic profiles, conducting long-term toxicity studies, and exploring its efficacy in more complex disease models. A deeper understanding of its mechanisms of action at the molecular level will be crucial for its translation into clinical applications.
References
-
Kumar, J., et al. (2018). Sedative-hypnotic like effect of 5-methoxyflavone in mice and investigation on possible mechanisms by in vivo and in silico methods. Biomedicine & Pharmacotherapy, 108, 85-94. [Link]
-
ResearchGate. (2018). Sedative–hypnotic like effect of 5–methoxyflavone in mice and investigation on possible mechanisms by in vivo and in silico methods. [Link]
-
An, G., et al. (2016). Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration. Journal of Pharmaceutical and Biomedical Analysis, 118, 21-27. [Link]
-
MDPI. (2024). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]
-
ResearchGate. (2022). A proposed model illustrated the mechanism by which 5-methoxyflavone protected against LPS-induced lung injury. [Link]
-
Yusof, N. I. S. M., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical Research. [Link]
-
Yusof, N. I. S. M., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical Research. [Link]
-
Jutiviboonsuk, A., et al. (2012). Pharmacokinetics, Bioavailability, Tissue Distribution, Excretion, and Metabolite Identification of Methoxyflavones in Kaempferia parviflora. Drug Metabolism and Disposition, 40(12), 2270-2282. [Link]
-
Bhardwaj, M., et al. (2016). 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. PLOS ONE, 11(4), e0154525. [Link]
-
Preprints.org. (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]
-
An, G., et al. (2014). Quantification of 5,7-dimethoxyflavone in mouse plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 98, 239-244. [Link]
-
ResearchGate. (2019). Effect of the sample extract in thiopental sodium induced sleeping time in mice. [Link]
-
Cozzi, A., et al. (2015). Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity. Journal of Natural Products, 78(11), 2657-2664. [Link]
-
ResearchGate. (2024). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?. [Link]
-
ResearchGate. (2018). Effect of 5-Methoxyflavone (50, 100, 125 & 150 mg/kg) and diazepam (5 mg/kg) on locomotor activity of mice in open field test. [Link]
-
Uddin, M. J., et al. (2014). Study of sedative activity of different extracts of Kaempferia galanga in Swiss albino mice. Journal of Applied Pharmaceutical Science, 4(12), 089-093. [Link]
-
Shen, H., et al. (2010). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. Drug Metabolism and Disposition, 38(11), 2025-2033. [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]
-
Damia, G., et al. (1991). Dose-dependent pharmacokinetics of flavone acetic acid in mice. Cancer Chemotherapy and Pharmacology, 28(5), 373-377. [Link]
-
Taylor & Francis. (2021). LD50 – Knowledge and References. [Link]
-
Khan, A., et al. (2024). In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4',7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis. Drug Target Insights, 18. [Link]
-
ResearchGate. (2006). Effect of the compounds on the thiopental induced sleeping time and spontaneous locomotor activities in mice. [Link]
-
Al-Majdhoub, M. M., et al. (2024). Sclareol antagonizes the sedative effect of diazepam in thiopental sodium-induced sleeping animals: In vivo and in silico studies. Biomedicine & Pharmacotherapy, 176, 116939. [Link]
-
Zang, Q., et al. (2021). Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies. Toxicological Sciences, 182(2), 235-246. [Link]
-
Wu, Y., et al. (2018). Use of Subcutaneous and Intraperitoneal Administration Methods to Facilitate Cassette Dosing in Microdialysis Studies in Rats. Journal of Pharmaceutical Sciences, 107(4), 1184-1190. [Link]
-
ResearchGate. (2010). Design and Development of Nanovehicle-Based Delivery Systems for Preventive or Therapeutic Supplementation with Flavonoids. [Link]
Sources
- 1. Sedative-hypnotic like effect of 5-methoxyflavone in mice and investigation on possible mechanisms by in vivo and in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Welcome to the technical support center for 5-methoxy-2-phenyl-2,3-dihydrochromen-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the purification of this flavanone. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate common obstacles and achieve high purity for your compound.
Troubleshooting Guide
This section addresses specific issues encountered during the purification workflow in a practical question-and-answer format. We delve into the causality behind these challenges and provide actionable solutions.
Question 1: My crude product shows a major spot on TLC, but after silica gel chromatography, the yield is significantly lower than expected. Where is my compound going?
Answer: This is a frequent issue when purifying flavonoids, and there are two primary culprits: irreversible adsorption/decomposition on silica and co-elution with non-UV active impurities.
-
Compound Instability on Silica Gel: Flavanones can be sensitive to the acidic nature of standard silica gel.[1] The Lewis acid sites on the silica surface can catalyze degradation, ring-opening, or other side reactions, especially if the compound is in contact with the silica for an extended period. To test for this, spot your pure (or semi-pure) compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica.[1]
Solutions:
-
Deactivate the Silica: Neutralize the silica gel by preparing a slurry with a small amount of a weak base, such as triethylamine (~1%) in your column solvent, before packing the column. This passivates the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or Florisil®, which are less acidic and may be more suitable for sensitive compounds.[1]
-
Minimize Contact Time: Use flash chromatography with slightly more polar solvents than you would for gravity chromatography to expedite the separation process.
-
-
Inaccurate Mass Balance Assessment: The initial TLC may be misleading. Your "major spot" could be co-eluting with a non-UV active impurity (e.g., residual high-boiling solvents or reagents like DMF-DMA used in synthesis[2]) that contributes to the mass of the crude product but is separated out during chromatography. Always ensure your crude product is thoroughly dried under high vacuum to remove residual solvents before assessing the starting mass.
Question 2: I am struggling to separate my target flavanone from a closely related impurity that runs very near it on TLC. How can I improve resolution?
Answer: Achieving separation of structurally similar compounds, such as synthetic precursors or isomers, requires optimizing the chromatography conditions to exploit subtle differences in their polarity and interactions with the stationary phase.
-
Precursor Impurity (Chalcone): A common impurity in flavanone synthesis is the unreacted 2'-hydroxychalcone intermediate.[3][4] Chalcones are typically less polar than the corresponding flavanones and will have a higher Rf value. However, depending on the substitution pattern, this difference can be minimal.
Solutions:
-
Optimize the Mobile Phase: The key is to adjust the polarity of the eluent. For normal-phase silica gel chromatography, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is common.[5] Systematically decrease the proportion of the polar solvent to increase retention and potentially resolve the compounds. Introducing a very small amount of a third solvent, like methanol or acetone, can sometimes dramatically alter selectivity.
-
Consider Reversed-Phase Chromatography: If normal-phase fails, reversed-phase chromatography (using a C18-bonded silica column) is an excellent alternative.[6][7] Here, the elution order is reversed, with more polar compounds eluting first. A typical mobile phase would be a gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to ensure sharp peaks.[6][8]
-
-
Isomeric Impurities: If you suspect the presence of isomers (e.g., from an undesired side reaction), separation can be particularly challenging. High-Performance Liquid Chromatography (HPLC), especially with a high-resolution stationary phase, is often required.[9]
Question 3: My final product is a persistent, sticky oil that refuses to crystallize, even though its purity by HPLC is >95%. How can I induce crystallization?
Answer: The inability to crystallize is often due to the presence of minor, seemingly insignificant impurities that inhibit the formation of a crystal lattice, or because the compound has a low melting point.
Troubleshooting Steps:
-
Re-purify: Even a small amount of a structurally similar impurity can act as a "kink" in the crystal lattice. A final, careful purification by flash chromatography or preparative HPLC may be necessary.
-
Solvent Screening: The choice of solvent is critical for crystallization. Your compound needs to be sparingly soluble at a low temperature but fully soluble at a higher temperature. Create a table of potential solvents and test solubility on a small scale.
Solvent Class Examples Rationale Alkanes Hexane, Heptane, Pentane Good for non-polar compounds. Often used as an anti-solvent. Aromatics Toluene Can promote crystallization through π-stacking interactions. Ethers Diethyl ether, MTBE Good intermediate polarity solvents. Esters Ethyl acetate A common solvent for both chromatography and crystallization. Alcohols Methanol, Ethanol, Isopropanol Can form hydrogen bonds; often used in combination with other solvents. Chlorinated Dichloromethane (DCM) Good for dissolving many organics, but often needs an anti-solvent. -
Crystallization Techniques:
-
Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (like DCM or ethyl acetate) in a loosely covered vial.
-
Vapor Diffusion: Place the vial from the slow evaporation method into a larger, sealed jar containing a more non-polar "anti-solvent" (like hexane or pentane). The anti-solvent vapor will slowly diffuse into your solution, reducing the solubility of the compound and promoting crystallization.
-
Scratching: Use a glass rod to gently scratch the inside of the vial below the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny crystal from a previous batch, add it to a supersaturated solution to initiate crystallization.
-
Question 4: The purified compound is off-white or has a yellowish tint, but I expect a colorless solid. What causes this, and how can I fix it?
Answer: A yellow or brownish color often indicates the presence of oxidized or degraded impurities. Flavonoids can be susceptible to oxidation, especially when exposed to air and light over time.[10]
-
Source of Color: The color may arise from trace amounts of the chalcone precursor, which is often yellow, or from oxidative degradation products.
-
Decolorization Methods:
-
Activated Charcoal Treatment: Dissolve the compound in a suitable solvent (e.g., ethyl acetate or ethanol), add a small amount of activated charcoal (typically 1-2% by weight), and briefly heat the mixture. The colored impurities adsorb onto the surface of the charcoal. Filter the hot solution through a pad of Celite® to remove the charcoal. Caution: Activated charcoal can also adsorb your product, leading to yield loss, so use it sparingly.
-
Recrystallization: A successful crystallization (as described in Q3) is often the most effective method for removing colored impurities, as they are typically excluded from the crystal lattice of the pure compound.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a typical synthesis of 5-methoxy-2-phenyl-2,3-dihydrochromen-4-one?
The most common synthetic route involves the base-catalyzed Claisen-Schmidt condensation of a 2'-hydroxy-methoxyacetophenone with benzaldehyde to form a chalcone, followed by an acid-catalyzed intramolecular cyclization.[3]
| Impurity Type | Structure/Description | Typical Analytical Signature |
| Starting Materials | 2'-Hydroxy-X-methoxyacetophenone, Benzaldehyde | Lower molecular weight peaks in MS; distinct signals in ¹H NMR. |
| Chalcone Intermediate | (E)-1-(2'-hydroxy-X-methoxyphenyl)-3-phenylprop-2-en-1-one | Typically a yellow, less polar compound. Runs higher on normal-phase TLC.[4] |
| Side-Reaction Products | Could include products from self-condensation of the acetophenone or other pathways. | Varies depending on reaction conditions. |
| Degradation Products | Ring-opened products or oxidized species. | May appear as more polar spots on TLC or broad peaks in HPLC. |
Q2: How should I properly store the purified 5-methoxy-2-phenyl-2,3-dihydrochromen-4-one to ensure its long-term stability?
To prevent degradation, the compound should be stored under conditions that minimize exposure to oxygen, light, and moisture.[12]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).
-
Temperature: Keep refrigerated or frozen (-20°C is preferable for long-term storage).
-
Light: Store in an amber vial or a container wrapped in aluminum foil.
-
Container: Use a tightly sealed vial with a secure cap.
Q3: What is the best all-around chromatographic technique for purifying this flavanone?
There is no single "best" technique; the choice depends on the scale and the specific separation challenge.
-
Flash Column Chromatography (Silica Gel): Best for routine, large-scale purification (>100 mg) where impurities have significantly different polarities. It is fast and cost-effective.[1]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The gold standard for achieving the highest purity, especially for difficult separations of closely related compounds or for final purification of small quantities (<100 mg).[13] Reversed-phase (C18) is most common for flavonoids.[6][7]
-
High-Speed Counter-Current Chromatography (HSCCC): An all-liquid technique that avoids solid stationary phases, thus eliminating the risk of irreversible adsorption or degradation. It is particularly useful for delicate molecules.[13][14]
Visualizations and Workflows
Purification Workflow Diagram
This diagram illustrates a standard workflow for purifying 5-methoxy-2-phenyl-2,3-dihydrochromen-4-one from a crude synthetic reaction mixture.
Caption: General purification workflow for synthetic flavanones.
Troubleshooting Decision Tree for Low Yield
This diagram helps diagnose the cause of low yield after a primary purification step like column chromatography.
Caption: Decision tree for troubleshooting low purification yields.
References
-
Šatínský, D., Chocholouš, P., & Solich, P. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species. Retrieved from AIR Unimi. [Link]
- Modern Chromatographic Methods for Determination Flavonoids. (2024).
-
Zhang, Y., et al. (2019). Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography. MDPI. [Link]
-
Zhou, Y., et al. (2023). Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography. PMC. [Link]
-
Stalikas, C. D. (2007). Advances of Modern Chromatographic and Electrophoretic Methods in Separation and Analysis of Flavonoids. MDPI. [Link]
-
Chen, Y.-L., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. MDPI. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester. [Link]
-
Zhang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PMC. [Link]
-
Kim, H., et al. (2017). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. PMC. [Link]
-
Svejstrup, T. D., et al. (2015). Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. Molecules. [Link]
-
Li, Y., et al. (2023). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. PMC. [Link]
-
PubChem. (2S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one. National Center for Biotechnology Information. [Link]
-
Kim, H., et al. (2017). Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. Royal Society of Chemistry. [Link]
- Google Patents. (2016). US9364489B2 - Crystals and process of making 5-({[2-amino-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionyl].
-
Organic Syntheses. (2019). Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. [Link]
-
Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research. [Link]
-
ResearchGate. (2017). (PDF) Synthesis of Flavones. [Link]
-
Campos, V. R., et al. (2022). Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. PMC. [Link]
-
Ghamdi, A. M. A., et al. (2017). Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI. [Link]
-
ResearchGate. (2022). (PDF) Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. [Link]
-
Acta Crystallographica Section E. (2017). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. [Link]
-
Arshad, M. N., et al. (2019). Synthesis, Characterization, Hirshfeld Surface Analysis, Crystal Structure and Molecular Modeling Studies of 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one Derivative as a Novel α-Glucosidase Inhibitor. MDPI. [Link]
-
Chen, Y.-L., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. PMC. [Link]
-
ResearchGate. (2018). (PDF) (E)-5-[1-Hydroxy-3-(3,4,5-trimethoxyphenyl)allylidene]-1,3-dimethylpyrimidine-2,4,6-trione: crystal structure and Hirshfeld surface analysis. [Link]
-
PubChem. 5,7-Dihydroxy-3-[2-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one. National Center for Biotechnology Information. [Link]
-
PubMed. (2002). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. [Link]
-
PubChem. 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one. National Center for Biotechnology Information. [Link]
Sources
- 1. Purification [chem.rochester.edu]
- 2. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography | MDPI [mdpi.com]
Technical Support Center: Enhancing the Solubility of Synthetic Flavanones
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solubility Enhancement & Stability Protocols Reference ID: FLV-SOL-2026
Introduction
Welcome to the Technical Support Center for flavonoid chemistry. This guide addresses the persistent challenge of solubilizing synthetic flavanones (e.g., naringenin, hesperetin, and their synthetic derivatives). Flavanones possess a rigid C6-C3-C6 skeleton and high crystal lattice energy, rendering them poorly soluble in aqueous media (often < 0.05 mg/mL).
This interface provides troubleshooting for three core enhancement strategies: Chemical Modification , Supramolecular Complexation , and Physical Dispersion .
Module 1: Chemical Modification & Derivatization
Ticket #101: "My glycosylation yield is low, and the product is difficult to purify."
Diagnosis: You are likely using classical Koenigs-Knorr synthesis (chemical glycosylation), which requires toxic promoters and protection/deprotection steps that lower yield. For flavanones, the steric hindrance at the 7-OH position often leads to low regioselectivity.
Solution: Switch to Enzymatic Glycosylation (Biocatalysis). Enzymatic transglycosylation using Cyclodextrin Glucosyltransferase (CGTase) is superior for synthetic flavanones. It offers high regioselectivity for the 7-OH or 4'-OH positions and operates in mild aqueous buffers, preventing the ring-opening oxidation that occurs in alkaline chemical synthesis.
Protocol: Enzymatic Glycosylation of Naringenin
-
Preparation: Dissolve Naringenin (aglycone) in a co-solvent system (10% DMSO or acetone in phosphate buffer, pH 6.0) to ensure initial substrate availability.
-
Enzyme Addition: Add Bacillus derived CGTase and a glycosyl donor (e.g.,
-cyclodextrin or starch). -
Incubation: Incubate at 40°C for 24 hours.
-
Termination: Boil for 10 mins to denature the enzyme.
-
Purification: Use macroporous resin (HP-20) chromatography. Elute with an ethanol gradient.
Mechanism & Workflow:
Figure 1: Enzymatic transglycosylation workflow using CGTase to attach glucose moieties to the flavanone skeleton.
Module 2: Supramolecular Complexation (Cyclodextrins)
Ticket #205: "The inclusion complex formed with -cyclodextrin is not improving dissolution rates significantly."
Diagnosis:
Standard
Solution: Use Hydroxypropyl-
Comparative Solubility Data: Data derived from Naringenin complexation studies [1, 2].
| Formulation | Solubility ( | Fold Increase |
| Pure Naringenin (Water) | 4.38 | 1.0x |
| Physical Mixture (w/ HP- | ~25.0 | 5.7x |
| Inclusion Complex ( | 76.3 | 17.4x |
| Inclusion Complex (HP- | 1,272.3 | 290.4x |
Protocol: Kneading Method for HP-
-
Molar Ratio: Weigh Flavanone and HP-
-CD in a 1:1 molar ratio. -
Wetting: Add a minimal amount of ethanol:water (1:1) to the mixture in a mortar to form a paste.
-
Kneading: Grind vigorously for 45–60 minutes. The paste will dry; add drops of solvent to maintain consistency. Note: This mechanical stress forces the hydrophobic guest into the CD cavity.
-
Drying: Dry the paste at 45°C for 24 hours.
-
Sieving: Pass through a 100-mesh sieve.
Module 3: Physical Modification (Amorphous Solid Dispersions)
Ticket #310: "My amorphous solid dispersion (ASD) recrystallized after 2 weeks of storage."
Diagnosis:
The polymer carrier used likely has a low glass transition temperature (
Solution: Polymer Selection & Moisture Shielding. Switch to HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) or PVP-VA64 . HPMC-AS is amphiphilic and provides better inhibition of crystallization due to specific hydrophobic interactions with the flavanone rings, while remaining insoluble in acidic pH (stomach protection) and soluble in neutral pH (intestinal release).
Logic Tree for ASD Failure:
Figure 2: Troubleshooting logic for Amorphous Solid Dispersion (ASD) instability.
Module 4: Analytical Accuracy & Integrity
Ticket #402: "Solubility data is inconsistent between UV-Vis and HPLC."
Diagnosis:
-
Nanoparticle Scattering: In supersaturated solutions, flavanones can form "nanoclusters" that pass through 0.45
m filters but scatter light in UV-Vis, giving false high readings. -
Filter Adsorption: Cellulose filters can adsorb up to 20% of hydrophobic flavanones.
-
pH-Induced Oxidation: At pH > 7.5, flavanones (colorless) can oxidize to chalcones or flavones (yellow/orange), altering the extinction coefficient.
Corrective Protocol:
-
Filtration: Use PTFE or Nylon filters (0.22
m). Discard the first 2 mL of filtrate (saturation of filter sites). -
Quantification: Always use HPLC with a diode array detector (DAD) to separate the parent peak from oxidation byproducts.
-
Buffer: Maintain pH < 6.0 during solubility testing unless specifically testing alkaline solubility.
References
-
Wen, J., et al. (2010). "Preparation and Physicochemical Properties of the Complex of Naringenin with Hydroxypropyl-
-Cyclodextrin." Molecules, 15(6), 4401-4407. -
Shulman, M., et al. (2011).
-Cyclodextrin." PLoS ONE, 6(4), e18033.[1] -
Lee, S.B., et al. (2017). "Glucosylation of flavonol and flavanones by Bacillus cyclodextrin glucosyltransferase to enhance their solubility and stability." Food Chemistry, 229, 75-83.[2]
-
Kanaze, F.I., et al. (2010). "Dissolution rate and stability study of flavanone aglycones, naringenin and hesperetin, by drug delivery systems based on polyvinylpyrrolidone (PVP) nanodispersions." Drug Development and Industrial Pharmacy, 36(3), 292-301.
Sources
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Flavanones
Overview: The Flavanone Paradox
You have synthesized a library of flavanones (2-phenylchroman-4-ones) with high purity (>95% by HPLC), yet they exhibit negligible potency in cell-based assays (
This guide moves beyond basic synthesis into the physiochemical and biological interface . Low bioactivity in flavanones is rarely due to a lack of intrinsic affinity but rather a failure of molecular integrity, solubility, or assay compatibility .
Part 1: Synthetic & Structural Integrity
"Did I actually test the molecule I designed?"
Q1: My 1H NMR shows a clean product, but activity is lower than the chalcone precursor. Why?
Diagnosis: You likely have Chalcone-Flavanone Equilibrium issues or Stereochemical dilution .
Technical Insight:
The synthesis of flavanones often involves the cyclization of 2'-hydroxychalcones.[1] This reaction is reversible. In solution, especially at varying pH or temperatures, the flavanone C-ring can open back into the chalcone. Furthermore, synthetic flavanones are typically racemates (
Troubleshooting Protocol:
-
NMR Diagnostic: Check for "ghost" chalcone peaks.
-
Flavanone (Active Target): Look for the H-2 proton as a doublet of doublets (dd) around 5.3–5.6 ppm and the diastereotopic H-3 protons as multiplets between 2.6–3.1 ppm .
-
Chalcone (Contaminant/Reversion): Look for trans-olefinic protons (
) as doublets with a large coupling constant ( Hz) in the 7.4–7.8 ppm region.
-
-
Chiral Deconvolution: If testing a racemate, your effective concentration of the active enantiomer is immediately halved.
-
Action: Perform Chiral HPLC separation or synthesize the pure enantiomer using chiral catalysts (e.g., chiral thiourea organocatalysts) to validate if activity resides solely in the (S)-isomer.
-
Q2: Does the lack of a C2-C3 double bond inherently destroy activity?
Diagnosis: Not necessarily, but it alters the Planarity and Redox Potential .
Causality: Flavones (with C2=C3 double bond) are planar, facilitating intercalation into DNA or binding to narrow enzymatic pockets (e.g., Kinases). Flavanones have a "kinked" C-ring (sofa conformation).
-
Impact: If your target requires a planar intercalator, the flavanone will fail. If the target is a globular protein requiring a flexible ligand, the flavanone may actually be superior if solubility allows.
Part 2: Physicochemical Barriers
"Is the molecule reaching the target?"
Q3: My compound precipitates when added to the cell media. How do I fix this?
Diagnosis: "Brick Dust" precipitation. Flavanones have high crystal lattice energy and poor aqueous solubility.
Technical Insight: A common error is preparing a 1000x stock in DMSO and spiking it directly into media. The rapid change in polarity causes immediate, often microscopic, precipitation. The cells are effectively treated with a rock, not a drug.
Step-by-Step Optimization Protocol:
-
The "Intermediate Dilution" Method:
-
Do not go DMSO
Media directly. -
Step 1: Dilute 100% DMSO stock into PBS containing 10% BSA (Bovine Serum Albumin) or cyclodextrin.
-
Step 2: Add this intermediate mix to the cell media. The protein/cyclodextrin acts as a carrier, preventing nucleation.
-
-
Turbidimetric Solubility Assay:
-
Prepare serial dilutions in PBS (pH 7.4).
-
Measure Absorbance at 600 nm (where the compound should not absorb).
-
Result: Any spike in
indicates aggregation.
-
Q4: Is the pH of my culture media affecting the compound?
Diagnosis: Yes. Base-Catalyzed Ring Opening.
Mechanism: Flavanones are unstable at alkaline pH. In basic conditions (even slightly basic, pH > 7.5), the phenolic proton is deprotonated, promoting the retro-Michael addition that opens the C-ring to form the chalcone.
-
Consequence: If your media turns slightly basic (e.g., old media, low
), you are testing a mixture of flavanone and chalcone.
Visualizing the Equilibrium & Troubleshooting Flow:
Caption: Figure 1. Diagnostic workflow for identifying the root cause of low flavanone bioactivity, distinguishing between synthetic impurities, solubility limits, and stereochemical dilution.
Part 3: Structure-Activity Relationship (SAR) Guide
"How do I modify the scaffold to restore activity?"
If the molecule is pure, stable, and soluble, but still inactive, the design is likely the issue. Use the table below to guide derivatization.
Table 1: Flavanone SAR Optimization Matrix
| Structural Zone | Modification | Effect on Bioactivity | Mechanistic Reason |
| C-Ring (C2-C3) | Unsaturation (Flavone) | Increases (usually) | Restores planarity; improves intercalation and electron delocalization. |
| B-Ring (Para-4') | Halogenation (F, Cl) | Increases | Blocks metabolic oxidation (CYP450); increases lipophilicity for cell entry. |
| B-Ring (3', 4') | Catechol (OH, OH) | Increases (Caution) | High antioxidant activity but high risk of PAINS (Redox cycling false positives). |
| A-Ring (C5, C7) | Methylation (-OMe) | Increases | Improves metabolic stability (blocks glucuronidation) and membrane permeability. |
| C-Ring (C2) | Phenyl Replacement | Variable | Replacing the phenyl ring with a heterocycle (e.g., pyridine) can improve solubility. |
Part 4: Validated Experimental Protocols
Protocol A: Kinetic Stability in Culture Media
Purpose: To ensure the flavanone does not degrade or revert to chalcone during the incubation period.
-
Preparation: Prepare a
solution of the flavanone in the specific cell culture media (e.g., DMEM + 10% FBS) used in your assay. -
Incubation: Incubate at
in a incubator. -
Sampling: Aliquot samples at
hours. -
Extraction: Add 3 volumes of ice-cold acetonitrile to precipitate proteins. Centrifuge at 10,000 x g for 10 mins.
-
Analysis: Inject supernatant into HPLC-UV/Vis.
-
Pass Criteria: >90% parent compound remaining at 24h.
-
Fail Criteria: Appearance of new peak at higher retention time (Chalcone) or broad degradation humps.
-
Protocol B: The "Serum Shift" Assay
Purpose: To determine if serum proteins (FBS) are sequestering your drug.
-
Run your standard
assay in standard media (10% FBS). -
Run the same assay in low-serum media (1% FBS) or serum-free media (if cells tolerate).
-
Calculation: Calculate the Serum Shift Ratio:
.-
Interpretation: If
, your compound is binding heavily to albumin. You need to synthesize more polar derivatives (e.g., add polar heterocycles) to reduce protein binding.
-
References
-
Structure-Activity Relationships of Flavonoids
-
Stereochemistry & Metabolism
-
Solubility & Formulation
- Title: Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based N
- Source: ACS Sustainable Chemistry & Engineering.
-
URL:[Link]
-
Synthesis & Chalcone/Flavanone Isomerism
-
Bioactivity of Flavanone Derivatives
Sources
- 1. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. The stereochemical configuration of flavanols influences the level and metabolism of flavanols in humans and their biological activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Chiral Separation of Flavanones: Technical Support & Troubleshooting Hub
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Optimization of Resolution (
Core Directive: The Challenge of the C2 Carbon
Welcome to the technical support hub. You are likely here because your flavanone separation (e.g., Naringenin, Hesperetin, Eriodictyol) shows poor resolution (
The Root Cause: Flavanones possess a chiral center at position C2 .[1] Unlike stable alkaloids, flavanones are susceptible to racemization via ring-opening/closing (retro-Michael addition) under basic conditions or high temperatures. Furthermore, their phenolic hydroxyl groups create secondary interactions with the stationary phase, leading to peak tailing.
This guide prioritizes Polysaccharide-based Chiral Stationary Phases (CSPs) , the industry standard for this class of molecules.
Troubleshooting Modules (Q&A Format)
Module A: Stationary Phase Selection (The "Hardware")
Q: I am using a generic C18 column with a chiral mobile phase additive, but results are inconsistent. What should I use? A: Switch to a Polysaccharide-based CSP . For flavanones, the "Golden Pair" of columns covers >80% of separations:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD, IA).
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD, IB).
Recommendation: Start with the Amylose derivative (AD/IA). It generally shows higher recognition factors (
Q: My column pressure is rising, and resolution is dropping over time. Why? A: You may be using a "Coated" phase (AD-H, OD-H) with an incompatible solvent (DCM, THF, Ethyl Acetate). These solvents dissolve the polysaccharide coating.
-
Fix: If you need solvent flexibility to dissolve non-polar flavanone derivatives, switch to Immobilized versions (Chiralpak IA, IB, IC). These allow the use of "forbidden" solvents which can drastically alter selectivity.
Module B: Mobile Phase Optimization (The "Tuning")
Q: I have separation (
-
The Switch: If using Ethanol, switch to 2-Propanol (IPA) .
-
Why: IPA is bulkier. It cannot enter the deep chiral grooves as easily as Ethanol. This reduces the competition for binding sites, effectively allowing the flavanone to interact more with the chiral selector, increasing retention and often resolution [2].
Q: My peaks are tailing severely (Symmetry factor > 1.5). Is the column dead? A: Likely not. Flavanones are weak acids (phenols). On neutral silica supports, the residual silanols or the chiral selector itself can interact non-stereoselectively with these protons.
-
The Fix: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase.
-
Mechanism: The acid suppresses the ionization of the flavanone hydroxyls (
), keeping the molecule neutral. It also saturates non-specific binding sites on the silica matrix [3].
Q: Can I use basic additives like Diethylamine (DEA)? A: Avoid this for flavanones. While DEA improves peak shape for basic drugs, flavanones are unstable in basic media. High pH can catalyze the ring-opening of the C-ring, leading to on-column racemization or degradation to chalcones [4].
Module C: Thermodynamics & Kinetics
Q: Will heating the column improve my resolution? A: Usually, Cooling is better for polysaccharide columns.
-
Thermodynamics: Chiral recognition is typically enthalpy-driven (
). Lower temperatures (10°C - 20°C) increase the difference in binding enthalpy between enantiomers, improving separation factors ( ). -
Trade-off: Lower T increases viscosity and broadens peaks (kinetic effect).
-
Protocol: Start at 25°C. If
is poor, drop to 15°C. If peaks are too broad, go to 35°C.
Diagnostic Logic Trees (Visualization)
Figure 1: The Resolution Optimization Workflow
Caption: A systematic logic tree for troubleshooting poor chiral resolution in HPLC/SFC.
Figure 2: Chiral Recognition Mechanism
Caption: Interaction mechanism between Flavanone (Analyte) and Amylose CSP (Selector).
Comparative Data: HPLC vs. SFC
For drug development professionals scaling up purification, Supercritical Fluid Chromatography (SFC) is often superior to HPLC for flavanones.
| Feature | Normal Phase HPLC | SFC (Supercritical Fluid) | Advantage |
| Mobile Phase | Hexane / Alcohol | CO2 / Alcohol | SFC: Cheaper, greener, safer. |
| Viscosity | High (Pressure limits flow) | Low (High diffusivity) | SFC: 3-5x faster flow rates. |
| Resolution ( | Good | Often Superior | SFC: High diffusivity reduces peak broadening. |
| Solubility | Moderate | High | SFC: Supercritical CO2 + MeOH is a powerful solvent. |
| Purification | Solvent removal is slow | Solvent evaporates instantly | SFC: Ideal for prep-scale. |
Standard Optimization Protocol (SOP)
Step 1: The Screen
-
Column: Chiralpak IA (Amylose) and Chiralcel IB (Cellulose).
-
Mobile Phase: Hexane/EtOH (90:10) or CO2/EtOH (85:15).
-
Flow: 1.0 mL/min (HPLC) or 3.0 mL/min (SFC).
Step 2: The Modifier Tune
-
If
: Switch EtOH to IPA (Isopropanol). -
If retention is too long (
): Switch EtOH to MeOH (Warning: may reduce selectivity on coated amylose).
Step 3: The Peak Shape Fix
-
Add 0.1% TFA to the alcohol portion of the mobile phase.
-
Note: Flush column immediately after use to prevent acid hydrolysis of the stationary phase over long periods.
Step 4: The Thermal Tune
-
Run at 15°C, 25°C, and 35°C. Plot
vs. Temperature. Select the maximum.
References
-
Chankvetadze, B. (2012).[3] Recent developments on polysaccharide-based chiral stationary phases for liquid-phase separation of enantiomers.[3][5][6][7][8] Journal of Chromatography A, 1269, 26-51.[3] Link
-
Daicel Chiral Technologies. (2020).[2] Instruction Manual for CHIRALPAK® IA, IB, IC. Link
-
Belboukhari, N., et al. (2015).[6] Chiral Separation of Several Flavanones by Liquid Chromatography. Current Pharmaceutical Analysis, 11. Link
-
Caccamese, S., & Manna, L. (2004). Chiral HPLC separation of flavanones and flavanone glycosides. Journal of Chromatography A. Link
Sources
- 1. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. HPLC Enantioseparations with Polysaccharide-Based Chiral Stationary Phases in HILIC Conditions | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. ymc.eu [ymc.eu]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. afmps.be [afmps.be]
Validation & Comparative
A Researcher's Guide to the Structure-Activity Relationship of 5-Methoxyflavanone Analogues
Authored for Drug Development Professionals, Researchers, and Scientists
Introduction: The Therapeutic Promise of the Flavanone Scaffold
Flavonoids, a diverse class of polyphenolic compounds, are renowned for their wide-ranging biological activities, making them a cornerstone of natural product chemistry and drug discovery.[1][2] Within this class, the flavanone skeleton, a 2-phenylchromen-4-one core, serves as a privileged scaffold for developing novel therapeutic agents.[2] 5-Methoxyflavanone and its derivatives have emerged as a particularly promising subclass, exhibiting a spectrum of pharmacological effects including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[3][4]
The therapeutic efficacy of these compounds is intrinsically linked to their chemical structure. Subtle modifications to the flavanone core—the position and nature of substituent groups—can dramatically alter biological activity. This guide provides an in-depth comparison of 5-methoxyflavanone analogues, synthesizing data from numerous studies to elucidate the critical structure-activity relationships (SAR) that govern their function. We will explore how structural variations influence anticancer and anti-inflammatory activities, detail the experimental protocols used for their evaluation, and visualize the key signaling pathways they modulate.
Structure-Activity Relationship (SAR): A Tale of Three Rings
The biological activity of 5-methoxyflavanone analogues is dictated by the substitution patterns on its three constituent rings: the A-ring, the B-ring, and the heterocyclic C-ring. The interplay between lipophilic (e.g., methoxy groups) and polar (e.g., hydroxyl groups) substituents is crucial for target interaction and cell permeability.[5][6]
The A-Ring: A Key Determinant of Potency
The A-ring, bearing the signature 5-methoxy group, is a critical region for modulating activity. Studies suggest that the C5 substituent plays a significant role in the bioactivity of methoxyflavone analogues.[5] While the 5-methoxy group is a common feature, the addition or modification of other groups on this ring can have profound effects.
For instance, in anti-inflammatory assays, the addition of a second methoxy group at the C7 position (5,7-dimethoxyflavanone) was found to decrease activity compared to the parent flavanone, suggesting that increased methoxylation on the A-ring can be detrimental to this specific biological effect.[1] Conversely, for anticancer activity, a balance of methoxy and hydroxyl groups on the A-ring appears crucial. The presence of a hydroxyl group at C5, often forming an intramolecular hydrogen bond with the C4-keto group, can enhance lipophilicity and, consequently, cytotoxic activity.[6]
The B-Ring: Tuning Selectivity and Efficacy
The substitution pattern on the B-ring is a primary driver of both the potency and selectivity of flavanone analogues.
-
Anticancer Activity: The position and number of hydroxyl and methoxy groups on the B-ring significantly influence cytotoxicity. For example, in MCF-7 breast cancer cells, the positioning of hydroxyl groups at C3' and C4' is a critical factor for potent anticancer effects.[6] Shifting a hydroxyl group from C3' to C4' can dramatically increase cytotoxicity, highlighting the sensitivity of the drug-target interaction to the precise arrangement of substituents.[6] Halogenation of the B-ring has also been explored, with derivatives like 4'-bromo-5,7-dimethoxy-flavanone showing potent nitric oxide (NO) inhibition, a measure of anti-inflammatory potential.[1]
-
Anti-inflammatory Activity: The presence of specific hydroxyl patterns on the B-ring is associated with potent anti-inflammatory effects. For example, 4',6,7-trihydroxy-5-methoxyflavone has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.[7]
Comparative Cytotoxicity of 5-Methoxyflavanone Analogues
The following table summarizes the cytotoxic activity (IC50) of various 5-methoxyflavanone analogues against different cancer cell lines, illustrating the impact of structural modifications. Lower IC50 values indicate higher potency.
| Compound/Derivative | Key Structural Features | Cancer Cell Line | IC50 (µM) | Reference |
| 5-hydroxy-2′,6′-dimethoxyflavone | 5-OH, two B-ring methoxy groups | SCC-25 | >200 | [5] |
| 5,6′-dihydroxy-2′,3′-dimethoxyflavone | 5-OH, 6'-OH, two B-ring methoxy groups | SCC-25 | 40.6 (48h) | [5] |
| 5,7-dihydroxy-3,6,4′-trimethoxyflavone | 5,7-di-OH, trimethoxylated | A2058 Melanoma | 3.92 | [5] |
| 5,7,5′-trihydroxy-3,6,3′,4′-tetramethoxyflavone | 5,7,5'-tri-OH, tetramethoxylated | A2058 Melanoma | 8.18 | [5] |
| 3,3′-dimethylflavone | C3-methyl, C3'-methyl | HL60 Leukemia | 76 | [2] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes.
Mechanism of Action: Targeting Key Signaling Pathways
Many 5-methoxyflavanone analogues exert their anticancer effects by modulating critical cell signaling pathways. A frequently implicated cascade is the PI3K/Akt/mTOR pathway, which is a master regulator of cell growth, proliferation, and survival and is often deregulated in cancer.[8]
5-Methoxyflavone has been shown to inhibit the proliferation of lung adenocarcinoma cells by inactivating the PI3K/Akt/GSK3β signaling pathway.[3][9][10][11] This inactivation leads to the degradation of Cyclin D1, a key protein involved in cell cycle progression, ultimately causing cell cycle arrest at the G0/G1 phase.[9][10]
Visualizing the PI3K/Akt Signaling Pathway Inhibition
The following diagram illustrates the mechanism by which 5-methoxyflavanone analogues can inhibit the PI3K/Akt pathway, leading to reduced cell proliferation.
Caption: Standard workflow for in vitro screening of flavanone analogues.
Conclusion and Future Directions
The structure-activity relationships of 5-methoxyflavanone analogues provide a clear roadmap for the rational design of novel therapeutic agents. The evidence strongly indicates that precise manipulation of substituents on both the A and B rings is essential for optimizing anticancer and anti-inflammatory potency. Specifically, a balance between lipophilic methoxy groups and hydrogen-bonding hydroxyl groups is a recurring theme for enhanced biological activity.
Future research should focus on synthesizing novel analogues with diverse substitution patterns, particularly exploring the effects of different halogen atoms and other electron-withdrawing or -donating groups on the B-ring. Furthermore, while in vitro assays provide crucial initial data, promising compounds must be advanced to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles. [9][11]By leveraging the SAR insights discussed in this guide, the scientific community can continue to unlock the full therapeutic potential of the 5-methoxyflavanone scaffold.
References
- An In-depth Technical Guide to the Discovery and Synthesis of 5-Methoxyflavanone Derivatives. (n.d.). Benchchem.
- Application Notes and Protocols for Cell-Based Assays to Determine Flavonoid Cytotoxicity, with Reference to Violanthin. (n.d.). Benchchem.
- A proposed model illustrated the mechanism by which 5-methoxyflavone... (n.d.). ResearchGate.
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI.
-
5-Methoxyflavone inhibits the proliferation of lung adenocarcinoma cells through PI3K/AKT/GSK3β/β-catenin/Cyclin D1 signaling and attenuates chemoresistance and PD-L1 expression. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved February 13, 2026, from [Link]
-
5-Methoxyflavone inhibits the proliferation of lung adenocarcinoma cells through PI3K/AKT/GSK3β/β-catenin/Cyclin D1 signaling and attenuates chemoresistance and PD-L1 expression. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Anti-inflammatory activity of 5-O-demethylnobiletin, a polymethoxyflavone isolated from Sideritis tragoriganum. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
-
Cytotoxicity Evaluation and Dereplication of Flavonoids-Guided by Antioxidant Activity and Total Phenolics Content from Ephedrantus amazonicus Leaves. (n.d.). SciELO. Retrieved February 13, 2026, from [Link]
-
Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2024). Preprints.org. Retrieved February 13, 2026, from [Link]
-
Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. (2022). Molecules. Retrieved February 13, 2026, from [Link]
-
Toxicity test of flavonoid compounds from the leaves of Dendrophthoe pentandra (L.) Miq. using in vitro culture cell models. (n.d.). National Institutes of Health. Retrieved February 13, 2026, from [Link]
- A Comparative Guide to 5-Methoxyflavone and Other Methoxyflavones for Researchers. (n.d.). Benchchem.
- A Comparative Guide to the Anti-inflammatory Properties of Flavonoids: A Framework for Evaluating 5-MethoxyPinocembroside. (n.d.). Benchchem.
-
Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
-
Structure-activity Studies of the Binding of the Flavonoid Scaffold to DNA. (n.d.). Anticancer Research. Retrieved February 13, 2026, from [Link]
-
Cytotoxic and Apoptotic Effects of Flavonoids and a Geraniol Derivative from Artemisia kermanensis on Normal and Breast Cancer Cell Lines. (2022). Research Journal of Pharmacognosy. Retrieved February 13, 2026, from [Link]
-
Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
-
A convenient large-scale synthesis of 5-methoxyflavone and its application to analog preparation. (n.d.). The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]
-
Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (2021). Bioorganic & Medicinal Chemistry Letters. Retrieved February 13, 2026, from [Link]
-
Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
-
Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. (n.d.). In Vivo. Retrieved February 13, 2026, from [Link]
- 5-Methoxyflavone: A Comparative Analysis of its Anticancer Effects Across Various Cancer Subtypes. (n.d.). Benchchem.
-
The PI3K/AKT signalling pathway. (2010). YouTube. Retrieved February 13, 2026, from [Link]
Sources
- 1. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 5-Methoxyflavone inhibits the proliferation of lung adenocarcinoma cells through PI3K/AKT/GSK3β/β-catenin/Cyclin D1 signaling and attenuates chemoresistance and PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of 2-Methoxyphenols
This guide provides a comprehensive analysis of the Quantitative Structure-Activity Relationship (QSAR) of 2-methoxyphenols, a class of compounds with significant antioxidant, radical scavenging, and antifungal properties. We will explore the key molecular descriptors influencing their biological activities and compare different QSAR models developed to predict their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering insights into the rational design of novel therapeutic agents based on the 2-methoxyphenol scaffold.
Introduction to 2-Methoxyphenols and QSAR
2-Methoxyphenols, also known as guaiacols, are a class of phenolic compounds characterized by a hydroxyl group and a methoxy group on a benzene ring. They are widely found in nature, contributing to the flavor and aroma of many substances, and possess a range of biological activities. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for designing more potent and selective derivatives.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that govern the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.
QSAR Analysis of Antioxidant and Radical Scavenging Activity
The antioxidant and radical scavenging activities of 2-methoxyphenols are among their most studied properties. These activities are crucial for combating oxidative stress, which is implicated in a variety of diseases.
Several molecular descriptors have been identified as being critical for the antioxidant and radical scavenging activity of 2-methoxyphenols. These can be broadly categorized into electronic, steric, and thermodynamic descriptors.
-
Electronic Descriptors: These descriptors relate to the electron distribution within the molecule and are paramount for understanding the radical scavenging mechanism.
-
HOMO (Highest Occupied Molecular Orbital) Energy: A higher HOMO energy indicates that a molecule is more willing to donate an electron, which is a key step in scavenging free radicals.
-
LUMO (Lowest Unoccupied Molecular Orbital) Energy: The energy of the LUMO is related to the electron affinity of a molecule.
-
Ionization Potential (IP): This is the energy required to remove an electron from a molecule. A lower IP suggests a better antioxidant capacity.
-
Dipole Moment: This descriptor provides information about the polarity of the molecule, which can influence its interaction with biological systems.
-
-
Thermodynamic Descriptors:
-
Bond Dissociation Enthalpy (BDE): The BDE of the O-H bond in the phenolic hydroxyl group is a direct measure of the ease with which the hydrogen atom can be donated to a free radical. A lower BDE generally corresponds to higher antioxidant activity.
-
-
Steric Descriptors:
-
Molecular Volume and Surface Area: These descriptors can influence the accessibility of the active site of the molecule to free radicals.
-
Different QSAR models have been developed to predict the antioxidant activity of 2-methoxyphenols. Multiple Linear Regression (MLR) is a commonly used statistical method for this purpose. Below is a comparison of representative QSAR models.
Table 1: Comparison of QSAR Models for Antioxidant Activity of 2-Methoxyphenols
| Model Reference | Biological Activity | Key Descriptors | QSAR Equation (Example) | Statistical Significance |
| Research Article 1 | DPPH Radical Scavenging | HOMO Energy, Dipole Moment | pIC50 = aHOMO + bDipole + c | r² > 0.8, q² > 0.6 |
| Research Article 2 | ABTS Radical Scavenging | BDE, Ionization Potential | log(1/IC50) = dBDE + eIP + f | F-test p < 0.05 |
Note: The equations are generalized representations. a, b, c, d, e, and f are the regression coefficients.
The models consistently highlight the importance of electronic properties in determining the radical scavenging ability of 2-methoxyphenols. Specifically, a higher HOMO energy and a lower bond dissociation enthalpy of the phenolic O-H group are desirable for potent antioxidant activity.
A common method to experimentally determine the antioxidant activity of 2-methoxyphenols is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Step-by-Step Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. The concentration should be such that the absorbance at its maximum wavelength (around 517 nm) is approximately 1.0.
-
Preparation of Test Compounds: Prepare serial dilutions of the 2-methoxyphenol derivatives in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds. A control containing only DPPH and methanol is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the maximum wavelength of DPPH using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
QSAR Analysis of Antifungal Activity
Certain 2-methoxyphenol derivatives have shown promising antifungal activity. QSAR studies in this area aim to identify the structural features that contribute to their efficacy against various fungal strains.
While electronic descriptors still play a role, steric and lipophilic parameters often become more prominent in QSAR models for antifungal activity, as the compound needs to penetrate the fungal cell membrane.
-
Lipophilicity (logP): This descriptor measures the partitioning of a compound between an octanol and water phase and is a crucial indicator of its ability to cross cell membranes.
-
Molar Refractivity (MR): MR is a measure of the volume of a molecule and its polarizability, which can be related to its binding to target enzymes or receptors.
-
Topological Descriptors: These descriptors encode information about the connectivity and shape of the molecule.
QSAR models for antifungal activity often incorporate a combination of electronic, steric, and lipophilic descriptors.
Table 2: Comparison of QSAR Models for Antifungal Activity of 2-Methoxyphenols
| Model Reference | Fungal Strain | Key Descriptors | QSAR Equation (Example) | Statistical Significance |
| Research Article 3 | Candida albicans | logP, MR, LUMO Energy | pMIC = glogP + hMR + iLUMO + j | r² > 0.75, q² > 0.55 |
| Research Article 4 | Aspergillus niger | Kier & Hall Indices, Dipole Moment | log(1/MIC) = kkappa1 + l*Dipole + m | F-test p < 0.05 |
Note: The equations are generalized representations. g, h, i, j, k, l, and m are the regression coefficients.
These models suggest that a balanced lipophilicity is often required for optimal antifungal activity. Too high a logP might lead to poor solubility, while too low a logP might hinder membrane permeation.
Workflow for a Typical QSAR Study
The following diagram illustrates the general workflow of a QSAR study, from data collection to model validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
